molecular formula C36H52O2P2 B15208679 (S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)

(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)

Cat. No.: B15208679
M. Wt: 578.7 g/mol
InChI Key: AUIYAYZXEMIYAQ-UHFFFAOYSA-N
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Description

(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is a chiral phosphine oxide compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by its biphenyl backbone and two dicyclohexylphosphine oxide groups, which contribute to its steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) typically involves the reaction of chlorodicyclohexylphosphine with a biphenyl derivative under inert conditions. One common method includes dissolving chlorodicyclohexylphosphine in tetrahydrofuran, followed by the addition of water and stirring at room temperature for a couple of hours. The product is then isolated by solvent extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. Typical conditions involve the use of organic solvents like toluene or tetrahydrofuran, with reactions conducted under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds.

Scientific Research Applications

(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is unique due to its chiral nature and the specific steric and electronic properties imparted by the dicyclohexylphosphine oxide groups. These properties make it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C36H52O2P2

Molecular Weight

578.7 g/mol

IUPAC Name

1-dicyclohexylphosphoryl-2-(2-dicyclohexylphosphorylphenyl)benzene

InChI

InChI=1S/C36H52O2P2/c37-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)40(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2

InChI Key

AUIYAYZXEMIYAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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